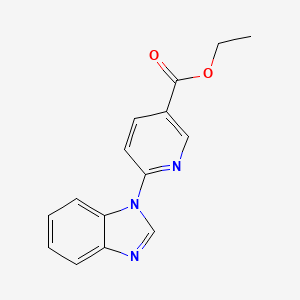
ethyl 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylate
Descripción general
Descripción
Ethyl 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylate, also known as EBPC, is a novel compound that has recently been studied for its potential applications in the field of scientific research. EBPC is a heterocyclic compound that can be synthesized from the reaction of ethylbenzene, pyridine, and carboxylic acid. It has been studied extensively for its potential applications in biological and chemical research, as it has been found to be a potent inhibitor of several enzymes, including cytochrome P450, and to have an important role in the regulation of cell signaling pathways.
Aplicaciones Científicas De Investigación
Ethyl 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylate has been studied extensively for its potential applications in scientific research. It has been found to be a potent inhibitor of several enzymes, including cytochrome P450, and to have an important role in the regulation of cell signaling pathways. As such, ethyl 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylate has been used to study the regulation of gene expression and the effects of drugs on cell signaling pathways. ethyl 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylate has also been studied for its potential applications in the synthesis of pharmaceuticals, as it has been shown to be an effective inhibitor of several enzymes involved in drug metabolism.
Mecanismo De Acción
Ethyl 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylate has been found to act as an inhibitor of several enzymes, including cytochrome P450. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. ethyl 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylate has also been found to act as an inhibitor of several cell signaling pathways, such as the MAPK and PI3K pathways. It binds to the receptors on the cell surface and prevents the activation of the pathway.
Biochemical and Physiological Effects
ethyl 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylate has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450, and to have an important role in the regulation of cell signaling pathways. It has also been found to have anti-inflammatory and anti-cancer properties, as well as to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylate has several advantages for lab experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. It is also relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that ethyl 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylate can be toxic if ingested, and should be handled with caution.
Direcciones Futuras
Ethyl 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylate has a wide range of potential applications in scientific research, and there are many possible future directions for research. These include further studies into the mechanism of action of ethyl 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylate, as well as studies into its potential therapeutic applications. Additionally, ethyl 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylate could be studied for its potential applications in the synthesis of pharmaceuticals, as it has been shown to be an effective inhibitor of several enzymes involved in drug metabolism. Finally, further studies into the biochemical and physiological effects of ethyl 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylate could lead to new insights into the regulation of gene expression and cell signaling pathways.
Propiedades
IUPAC Name |
ethyl 6-(benzimidazol-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)11-7-8-14(16-9-11)18-10-17-12-5-3-4-6-13(12)18/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCECBERQPYDTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

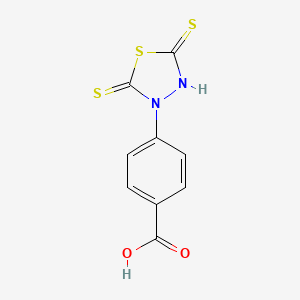
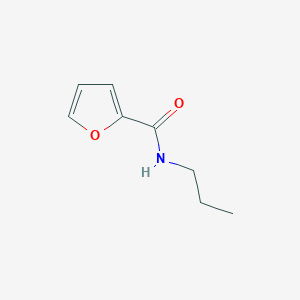
![N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6613861.png)

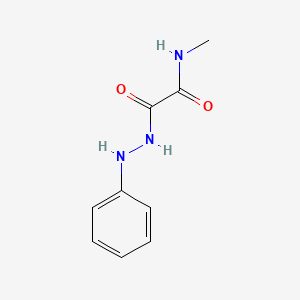
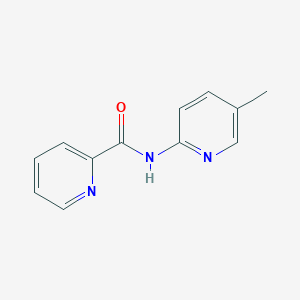
![5H-Indeno[2,1-b]quinoline, 5-methyl-11-phenyl-](/img/structure/B6613884.png)
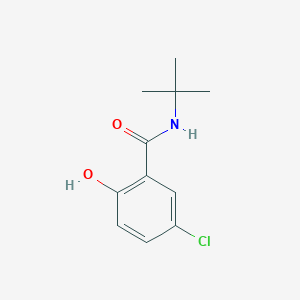

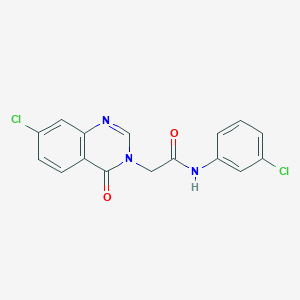
![N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B6613920.png)
![4-(Piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B6613924.png)

